(2-(1H-Imidazol-2-YL)phenyl)methanamine
Overview
Description
(2-(1H-Imidazol-2-YL)phenyl)methanamine: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Aromatic Aldehyde and o-Phenylenediamine Method:
Reactants: Aromatic aldehyde and o-phenylenediamine.
Conditions: In the presence of N,N-dimethylformamide and sulfur, the reaction yields (2-(1H-Imidazol-2-YL)phenyl)methanamine.
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Grignard Reaction:
Reactants: 2-formyl-1-methyl-1H-imidazole and phenylmagnesium bromide.
Conditions: The reaction is carried out under anhydrous conditions with a Grignard reagent.
Procedure: The Grignard reagent adds to the formyl group, followed by cyclization to form the imidazole ring and subsequent introduction of the methanamine group.
Industrial Production Methods:
- Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the methanamine group can lead to the formation of corresponding imines or amides.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can convert the imidazole ring to a more saturated form or reduce any present nitro groups to amines.
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Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups onto the phenyl or imidazole ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Acts as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms in the imidazole ring.
Biology and Medicine:
- Investigated for its potential as an antimicrobial and anticancer agent .
- Serves as a precursor for the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its stable aromatic structure .
- Employed in the development of materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors .
- It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
- In biological systems, it may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
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(1-Methyl-1H-imidazol-2-yl)methanamine:
- Similar structure but with a methyl group instead of a phenyl group.
- Exhibits different reactivity and biological activity due to the absence of the aromatic ring .
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(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride:
Uniqueness:
- The presence of both the phenyl and imidazole rings in (2-(1H-Imidazol-2-YL)phenyl)methanamine provides a unique combination of aromatic stability and nitrogen-based reactivity.
- This dual functionality makes it a versatile compound in both synthetic chemistry and biological applications.
Properties
IUPAC Name |
[2-(1H-imidazol-2-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457540 | |
Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-16-1 | |
Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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